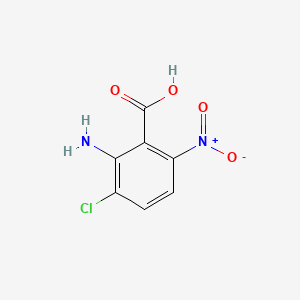

2-Amino-3-chloro-6-nitrobenzoic Acid

Description

Significance of 2-Amino-3-chloro-6-nitrobenzoic Acid as a Chemical Intermediate

Substituted aminobenzoic acids are of paramount importance as intermediates in the synthesis of a wide array of commercial products, including pharmaceuticals, agrochemicals, and dyes. google.comgoogle.comgoogle.com The specific arrangement of functional groups on the this compound ring makes it a potentially valuable precursor for various heterocyclic systems.

For instance, the related compound, 2-amino-3-nitrobenzoic acid, is a key intermediate in the synthesis of benzimidazole-based drugs such as the antihypertensives candesartan (B1668252) and azilsartan. patsnap.comgoogle.com The synthesis of such compounds often involves the reduction of the nitro group to a second amino group, followed by cyclization with a suitable reagent. It is highly probable that this compound could serve a similar role in producing chlorinated analogues of these or other pharmacologically active molecules.

Furthermore, patents describe the synthesis of 2-amino-6-nitrobenzoic acid from 2-chloro-6-nitrobenzoic acid via ammonolysis, a reaction where an amino group displaces a chlorine atom, often catalyzed by copper. google.comgoogle.com This suggests a common synthetic pathway where halogenated nitrobenzoic acids are precursors to their amino-substituted counterparts.

Overview of its Role in Organic Synthesis and Fine Chemicals

The utility of this compound in organic synthesis is dictated by the reactivity of its functional groups. The amino and carboxylic acid groups ortho to each other are a classic precursor for the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities. nih.govresearchgate.net The general reaction involves condensation of the aminobenzoic acid with an amine and a one-carbon source, or with an amide. The presence of the chloro and nitro substituents on the quinazolinone ring, derived from the starting benzoic acid, would allow for further functionalization or could be essential for the final product's desired properties.

In the realm of fine chemicals, particularly dyes, aminobenzoic acid derivatives are used to create azo dyes. The amino group can be diazotized and then coupled with another aromatic compound to produce a highly conjugated, colored molecule. scialert.net The specific substituents on the benzoic acid ring would influence the color and fastness properties of the resulting dye.

Historical Context of Related Aminobenzoic Acid Derivatives Research

The study of aminobenzoic acids has a rich history intertwined with the development of medicinal chemistry. Para-aminobenzoic acid (PABA), an isomer of aminobenzoic acid, has been known since 1863 and was recognized for its vitamin-like properties in 1939. nih.gov Its structural similarity to sulfonamides was key to understanding the mechanism of action of these first-generation antibiotics in the 1940s. mdpi.com

Research into halogenated benzoic acids also has deep roots, with studies from the mid-20th century investigating the relationship between the structure of these compounds and their biological effects. googleapis.com The nitration of ortho-chloro-benzoic acid was a subject of study in the 19th and early 20th centuries, with researchers noting the formation of different isomers, including 2-chloro-3-nitro-benzoic acid, as a side product in the synthesis of 2-chloro-5-nitro-benzoic acid. google.com

The development of synthetic methodologies, such as copper-catalyzed ammonolysis to convert chloro-nitro-aromatics to amino-nitro-aromatics, provided a viable route to many of the aminobenzoic acid intermediates that are crucial in industrial synthesis today. google.comgoogle.com This historical progression in understanding the synthesis and properties of substituted benzoic acids provides the foundation for the potential applications of more complex derivatives like this compound.

Properties

Molecular Formula |

C7H5ClN2O4 |

|---|---|

Molecular Weight |

216.58 g/mol |

IUPAC Name |

2-amino-3-chloro-6-nitrobenzoic acid |

InChI |

InChI=1S/C7H5ClN2O4/c8-3-1-2-4(10(13)14)5(6(3)9)7(11)12/h1-2H,9H2,(H,11,12) |

InChI Key |

WMGGEMVWICPJAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Chloro 6 Nitrobenzoic Acid and Its Precursors

Direct Synthesis Approaches for 2-Amino-3-chloro-6-nitrobenzoic Acid

Currently, there is a notable absence of established single-step or direct synthesis methodologies in published chemical literature for the specific compound this compound. The synthesis of such polysubstituted aromatic rings typically requires a multi-step approach to control the regiochemistry of the functional groups. The electronic and steric influences of the amino, chloro, nitro, and carboxylic acid groups necessitate a carefully planned sequence of reactions to achieve the desired substitution pattern. Consequently, the focus of synthetic chemists has been on indirect pathways involving sequential functional group transformations.

Indirect Synthesis Pathways via Functional Group Transformations

Indirect synthesis pathways are the cornerstone for producing this compound. These methods involve the stepwise introduction or modification of the required functional groups on a benzoic acid backbone. The primary strategies include introducing the amino group onto a halogenated nitrobenzoic acid, adding a nitro group to an amino-chlorobenzoic acid, or halogenating an amino-nitrobenzoic acid precursor.

Amination of Halogenated Nitrobenzoic Acid Precursors

A logical synthetic approach involves the nucleophilic aromatic substitution of a halogen atom on a suitably substituted dichloronitrobenzoic acid precursor, such as 2,3-dichloro-6-nitrobenzoic acid. The introduction of the amino group at the C2 position can be achieved through various amination techniques.

Copper-catalyzed amination, a variation of the Ullmann condensation, is a well-established method for forming carbon-nitrogen bonds. This reaction is particularly effective for the amination of aryl halides. In the context of synthesizing the target molecule, this would involve reacting a precursor like 2,3-dichloro-6-nitrobenzoic acid with an ammonia (B1221849) source in the presence of a copper catalyst. The ortho-position of the chlorine atom relative to the activating nitro group makes it susceptible to nucleophilic substitution.

Research on analogous compounds demonstrates the feasibility of this method. For instance, 2-amino-6-nitrobenzoic acid can be prepared by reacting 2-halo-6-nitrobenzoic acid with ammonia using a cuprous catalyst, such as cuprous oxide, cuprous iodide, or cuprous chloride. google.com These reactions are typically performed in an organic solvent, sometimes under pressure, and are often facilitated by a base. google.com A patent describes a method using 2-chloro-6-nitrobenzoic acid, cuprous oxide, and ammonia in an autoclave at 90°C, achieving a high conversion rate. google.com Similarly, copper-catalyzed cross-coupling reactions have been successfully used for the amination of 2-chlorobenzoic acids and 2-bromobenzoic acids with various aniline (B41778) derivatives, highlighting the broad applicability of this chemistry. nih.govnih.govorganic-chemistry.org The regioselectivity of these reactions is a key advantage, with amination occurring specifically at the halogen-bearing carbon ortho to the carboxylic acid group. nih.govnih.gov

Table 1: Example of Copper-Catalyzed Aminolysis for a Related Compound

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield |

| 2-chloro-6-nitrobenzoic acid | 30% Ammonia solution, Cesium carbonate | Cuprous oxide (CuO) | DMF | 90°C | 90% |

This data is based on the synthesis of 2-amino-6-nitrobenzoic acid as described in patent CN102924314A. google.com

While classical reductive amination involves the reaction of a carbonyl compound with an amine, the term can be extended in this context to include the reduction of a nitro group to form the desired amine. A viable strategy could involve the selective reduction of one nitro group on a precursor like 2-chloro-3,6-dinitrobenzoic acid.

The Zinin reduction, which uses divalent sulfur compounds like sodium sulfide (B99878), hydrosulfide, or polysulfides, is a classic method for the selective reduction of one nitro group in a dinitro aromatic compound. google.com This approach has been successfully applied to produce 2-amino-6-nitrobenzoic acid from 2,6-dinitrobenzoic acid in high yield. google.com The reaction is typically carried out in a protic solvent mixture, such as alcohol and water, at reflux temperatures. google.com This established chemoselectivity for reducing one of two nitro groups suggests that a similar strategy could be effectively employed for a 2-chloro-3,6-dinitrobenzoic acid precursor to furnish the target molecule.

Nitration of Amino-Chlorobenzoic Acid Precursors

An alternative synthetic route begins with a precursor that already contains the amino and chloro substituents, namely 2-amino-3-chlorobenzoic acid. mdpi.com The final step in this sequence would be the introduction of a nitro group via electrophilic aromatic substitution.

The success of this strategy hinges on the regioselectivity of the nitration reaction. The substituents on the aromatic ring—the amino group (-NH2), the chloro group (-Cl), and the carboxylic acid group (-COOH)—exert different directing effects. The amino group is a powerful activating, ortho-, para-director. The chloro group is a deactivating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-director.

Given the strong activating nature of the amino group, it will dominate the directing effects. It will direct the incoming electrophile (the nitronium ion, NO2+) to the positions ortho and para to it. In 2-amino-3-chlorobenzoic acid, the position para to the amino group (C5) and the position ortho to the amino group (C6, as C2 is substituted) are available. Therefore, nitration would be expected to yield a mixture of isomers, primarily 2-amino-3-chloro-5-nitrobenzoic acid and the desired this compound. The separation of these isomers could present a significant challenge. Nitration of o-chlorobenzoic acid is known to produce a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, illustrating the complexities of achieving regioselectivity in such systems. googleapis.com

Halogenation of Amino-Nitrobenzoic Acid Precursors

A third major pathway involves the halogenation of an amino-nitrobenzoic acid. For this specific target, the precursor would be 2-amino-6-nitrobenzoic acid. The final step is the regioselective introduction of a chlorine atom at the C3 position.

This reaction is an electrophilic aromatic substitution. The directing effects of the existing groups are crucial. The amino group is strongly activating and ortho-, para-directing. The nitro and carboxylic acid groups are deactivating and meta-directing. The amino group's influence is paramount, directing the incoming chlorine to the positions ortho and para to it (C3 and C5). Therefore, chlorination of 2-amino-6-nitrobenzoic acid is expected to produce a mixture of this compound and 2-amino-5-chloro-6-nitrobenzoic acid.

The choice of chlorinating agent and reaction conditions can influence the product distribution. A patent describing the synthesis of a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, utilizes N-chlorosuccinimide (NCS) as the chlorinating agent for the 2-amino-3-methylbenzoic acid precursor. google.com This suggests that reagents like NCS could be suitable for the controlled chlorination of these sensitive substrates.

Table 2: Summary of Indirect Synthetic Pathways

| Pathway | Precursor Example | Key Transformation | Expected Challenge |

| Amination | 2,3-dichloro-6-nitrobenzoic acid | Copper-Catalyzed Aminolysis | Synthesis of precursor |

| Nitration | 2-amino-3-chlorobenzoic acid | Electrophilic Nitration | Formation of regioisomers |

| Halogenation | 2-amino-6-nitrobenzoic acid | Electrophilic Chlorination | Formation of regioisomers |

Selective Reduction Strategies for Nitro Group Transformation to Amino Group

A plausible synthetic pathway towards this compound involves the selective reduction of a dinitro precursor, such as 3-chloro-2,6-dinitrobenzoic acid. The challenge lies in reducing one nitro group (at the C2 position) to an amine while preserving the second nitro group (at the C6 position) and the chloro-substituent.

Zinin Reduction and its Variants

The Zinin reduction, discovered by Nikolay Zinin in 1842, is a classic and effective method for the selective reduction of aromatic nitro groups. wikipedia.orgsciencemadness.org This reaction typically employs negative divalent sulfur reagents, such as sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or polysulfides in an aqueous or alcoholic medium. wikipedia.orgechemi.comfiveable.me A key advantage of the Zinin reduction is its chemoselectivity, allowing for the reduction of a nitro group in the presence of other reducible functionalities like aryl halides. wikipedia.org

In the context of polynitro compounds, the selectivity is often governed by steric and electronic factors. Generally, the least sterically hindered nitro group is preferentially reduced. stackexchange.com For instance, in substituted dinitrobenzenes, the less hindered nitro group is more susceptible to attack by the sulfide reagent. stackexchange.com This principle is crucial for the selective mono-reduction of a precursor like 3-chloro-2,6-dinitrobenzoic acid. The reaction proceeds through intermediates such as nitrosobenzenes and phenylhydroxylamines. wikipedia.org

Table 1: Zinin Reduction Variants for Selective Nitro Group Reduction

| Reducing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium Sulfide (Na₂S) | Water, Ethanol (B145695) | Commonly used for selective mono-reduction of dinitroarenes. | wikipedia.orgstackexchange.com |

| Ammonium Sulfide ((NH₄)₂S) | Aqueous or alcoholic ammonia | Effective for selective reduction; reactivity can be tuned by solvent. | echemi.com |

| Sodium Hydrosulfide (NaSH) | Ethanol/Water | A variant used for controlled reductions. | sciencemadness.org |

| Sodium Polysulfide (Na₂Sₓ) | Water | Increased sulfur content can enhance reduction efficiency. | echemi.com |

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of nitro groups to amines. organic-chemistry.org The process involves molecular hydrogen (H₂) and a metal catalyst. However, achieving selectivity in a molecule with multiple reducible groups, such as a halogenated nitroaromatic, presents a significant challenge.

A primary concern during the hydrogenation of chlorinated nitroaromatics is hydrodechlorination, an undesired side reaction that removes the chlorine atom. The choice of catalyst and reaction conditions is therefore critical. While palladium on carbon (Pd/C) is a highly active catalyst, it often promotes hydrodechlorination. Platinum-based catalysts can also be used, but selectivity remains a concern. google.com

Recent research has focused on developing more selective catalyst systems. For example, modifying a platinum catalyst with iron has been shown to suppress hydrodechlorination and significantly increase selectivity for the desired chloroaniline product. rsc.org Another approach involves solvent-free hydrogenation, which has been demonstrated to achieve high selectivity (≥99.4%) for chloroanilines over a robust Pt/Fe₃O₄ catalyst. rsc.org The optimization of hydrogen pressure and temperature is also essential to balance the rate of reaction with selectivity. researchgate.netscialert.net Low-pressure hydrogenation (less than 100 psig) in a pH-controlled aqueous medium has been shown to be effective for the reduction of nitrobenzoic acids. google.com

Table 2: Comparison of Catalytic Hydrogenation Systems for Nitroarene Reduction

| Catalyst System | Key Advantage | Typical Conditions | Reference |

|---|---|---|---|

| Pt/Fe₃O₄ | High selectivity (>99%) to chloroaniline, solvent-free. | Solvent-free | rsc.org |

| Pt–Fe/AC | Increased activity and selectivity, suppressed hydrodechlorination. | Not specified | rsc.org |

| Mn-based pincer complex | Base-metal catalyst, chemoselective. | 130 °C, 50 bar H₂ | acs.org |

| AuPd/TiO₂ | High yield of aniline (>99%) in solvent-free conditions. | 90 °C, 3 bar H₂ | researchgate.net |

Oxidation Reactions for Carboxylic Acid Formation from Substituted Toluenes

The carboxylic acid moiety of this compound can be synthesized via the oxidation of a methyl group on a suitable toluene (B28343) precursor, such as 2-chloro-6-nitrotoluene. guidechem.comprepchem.com This transformation is a fundamental step in accessing the benzoic acid structure.

A conventional and potent method for this oxidation involves using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an alkaline aqueous solution, followed by heating. prepchem.com Another established industrial method uses nitric acid, often under high temperature and pressure, to oxidize the toluene derivative. guidechem.com Atmospheric pressure oxidation with nitric acid in a sulfuric acid medium has also been developed. guidechem.com

While effective, these methods often require harsh conditions. Milder and more environmentally benign procedures have been explored. For instance, a protocol using dilute nitric acid has been employed for the oxidation of 2-chloro-6-nitrotoluene, which is then further processed. chemicalbook.com Benzoic acids can also be formed from the corresponding hydrocarbon by using alkaline KMnO₄ followed by acidification. quora.com

Table 3: Methodologies for the Oxidation of Substituted Toluenes

| Oxidant/Catalyst | Precursor Example | Conditions | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-chloro-6-nitro-toluene | Aqueous KOH, 100°C | prepchem.com |

| Nitric Acid (HNO₃) | 2-chloro-6-nitrotoluene | High temperature and pressure | guidechem.com |

| Nitric Acid / Sulfuric Acid | 2-chloro-6-nitrotoluene | Atmospheric pressure | guidechem.com |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | p-nitrotoluene | Acidic, heating | quora.com |

Optimization of Reaction Conditions for Yield and Purity

Fine-tuning reaction parameters is crucial for maximizing the yield and purity of the target compound. The selection of the solvent system and the control of temperature and pressure are primary considerations in the synthetic process.

Solvent System Selection and Effects

The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, catalyst stability, and reaction kinetics. In the context of nitro group reductions, solvents like methanol (B129727), ethanol, and water are commonly employed. researchgate.netresearchgate.netjsynthchem.com For Zinin reductions, aqueous or alcoholic ammonia is a typical medium. echemi.com The choice of solvent can have a dramatic impact on reaction yield; for instance, in certain reductive aminations, replacing methanol with other solvents had a negative effect on the outcome. researchgate.net In some catalytic reductions of nitrobenzene (B124822), the highest yields were obtained in methanol and water, while the reaction did not proceed in ethanol under the tested conditions. researchgate.net The development of solvent-free reaction conditions represents a significant advancement, offering potential benefits in terms of simplified purification, reduced waste, and improved process safety. rsc.orgresearchgate.net

Table 4: Effect of Solvent on Nitroarene Reduction Yield

| Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| NiCl₂/Natural Phosphate (B84403) | Methanol | 65 | researchgate.net |

| Water | 75 | researchgate.net | |

| Ethanol | 0 | researchgate.net | |

| Molybdenum-based complex | Methanol | Lower Yield | researchgate.net |

| THF | Higher Yield | researchgate.net |

Temperature and Pressure Influence

Temperature and pressure are critical parameters for controlling reaction rates and selectivity, particularly in catalytic hydrogenations. Hydrogenation of nitroarenes can be performed over a wide range of temperatures and pressures. For example, studies on nitrobenzene hydrogenation over skeleton nickel catalysts have investigated temperatures from 288 K to 318 K and pressures up to 4 MPa. researchgate.netscialert.net It has been observed that the temperature dependence of the reaction rate is not always linear, indicating complex kinetics. scialert.net

Increasing the reaction temperature generally increases the reaction rate but may negatively impact selectivity by promoting side reactions like hydrodechlorination. researchgate.net Conversely, operating at milder conditions (e.g., lower temperature and pressure) can enhance selectivity but may require longer reaction times or more active catalysts. acs.orgresearchgate.net For instance, the solvent-free hydrogenation of nitrobenzene using an AuPd/TiO₂ catalyst showed poor conversion at 30°C but achieved over 99% yield when the temperature was raised to 90°C. researchgate.net Similarly, many modern catalytic systems are being developed to operate under milder pressures (e.g., 3-50 bar H₂) compared to traditional high-pressure methods. acs.orgresearchgate.net

Table 5: Influence of Temperature and Pressure on Catalytic Hydrogenation

| Catalyst System | Substrate | Temperature (°C) | Pressure (bar H₂) | Outcome | Reference |

|---|---|---|---|---|---|

| 1% AuPd/TiO₂ | Nitrobenzene | 30 | 3 | Poor conversion | researchgate.net |

| 1% AuPd/TiO₂ | Nitrobenzene | 90 | 3 | >99% yield | researchgate.net |

| Mn-pincer complex | Nitroarenes | 130 | 50 | Excellent yields | acs.org |

| Skeleton Nickel | Nitrobenzene | 15 - 45 | ~10 - 40 | Rate increases with temperature and pressure | researchgate.netscialert.net |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-2,6-dinitrobenzoic acid |

| Sodium Sulfide |

| Ammonium Sulfide |

| Nitrosobenzene |

| Phenylhydroxylamine |

| Palladium on carbon (Pd/C) |

| Platinum |

| Iron |

| p-chloroaniline |

| 2-chloro-6-nitrotoluene |

| Potassium Permanganate |

| Nitric Acid |

| Sulfuric Acid |

| Methanol |

| Ethanol |

| Tetrahydrofuran (THF) |

Catalyst Systems and Loadings

The synthesis of this compound and its precursors often relies on catalytic processes to ensure efficiency, selectivity, and favorable reaction kinetics. The choice of catalyst and its loading are critical parameters that significantly influence the reaction outcome, yield, and purity of the product. Research in this area has focused predominantly on transition metal catalysts, particularly copper-based systems for amination reactions and platinum-group metals for reduction processes.

Copper-based catalysts are extensively used for the amination of halo-benzoic acids, a key step in forming the amino group on the benzene (B151609) ring. These reactions, often variations of the Ullmann condensation, can be catalyzed by different forms of copper, including copper metal, copper(I) salts, and copper(II) salts. For instance, the synthesis of 2-amino-3-chlorobenzoic acid, a related compound, can be achieved through the ammonolysis of 2,3-dichlorobenzoic acid using a copper catalyst. google.com In this process, copper(I) chloride is a preferred catalyst, though copper bronze and various copper(II) salts like chlorides, oxides, and acetates are also effective. google.com The catalyst loading is a crucial factor, with typical amounts ranging from 2 to 20 mol % relative to the starting material. google.com Optimal results have been reported with loadings around 5 mol %. google.com

A dual-catalyst system of copper metal and cuprous oxide (Cu/Cu₂O) has been shown to be particularly effective in the amination of 2-chlorobenzoic acids with various aniline derivatives. nih.govacs.org This combination often provides significantly better yields compared to using either CuI, Cu₂O, or Cu alone. nih.govacs.org Specific loadings of 9 mol % Cu and 4 mol % Cu₂O have been successfully employed. nih.govacs.org For the synthesis of 2-amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid, cuprous catalysts such as cuprous oxide, cuprous iodide, cuprous chloride, or cuprous bromide are utilized. The molar ratio of the cuprous catalyst in these reactions is typically maintained in the range of 0.01 to 0.15 relative to the halo-benzoic acid substrate. google.com

Beyond amination, other catalytic reactions are essential for synthesizing precursors. The reduction of a nitro group to an amine, for example, is a common transformation. The reduction of 3-chloro-2-nitrobenzoic acid can be carried out using hydrogen gas over platinum catalysts. google.com Another approach involves using sodium borohydride (B1222165) in the presence of nickel(II) chloride hexahydrate (NiCl₂·6H₂O). google.com Furthermore, the synthesis of substituted nitrobenzoic acids, which are themselves key precursors, can involve oxidation reactions. For instance, the oxidation of a toluene derivative to a benzoic acid has been accomplished using hydrogen peroxide with a CuO/Al₂O₃ catalyst. asianpubs.org

It is also noteworthy that certain synthetic routes for related compounds have been developed to proceed without a metal catalyst, utilizing methods such as microwave-assisted synthesis or reactions in superheated water. researchgate.netnih.gov

The following tables summarize the catalyst systems and loadings used in the synthesis of precursors and analogous compounds.

Table 1: Copper-Based Catalyst Systems for Amination Reactions

| Precursor Reactant(s) | Target Product Type | Catalyst System | Catalyst Loading (mol %) | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dichlorobenzoic Acid, Ammonia | 2-Amino-3-chlorobenzoic acid | CuCl | ~5 mol % | 85% | google.com |

| 2,3-Dichlorobenzoic Acid, Ammonia | 2-Amino-3-chlorobenzoic acid | CuCl | 1.8 - 5 mol % | - | google.com |

| 2-Halo-6-nitrobenzoic Acid, Ammonia | 2-Amino-6-nitrobenzoic acid | Cuprous catalysts (e.g., Cu₂O, CuI, CuCl) | 1 - 15 mol % | High | google.com |

| 2-Chlorobenzoic Acid, 2-Methylaniline | N-(2-methylphenyl)anthranilic acid | Cu / Cu₂O | 9 mol % Cu, 4 mol % Cu₂O | 76% | nih.govacs.org |

Table 2: Other Catalyst Systems for Precursor Synthesis

| Precursor Reactant | Reaction Type | Target Product Type | Catalyst System | Reference |

|---|---|---|---|---|

| 3-Chloro-2-nitrobenzoic acid | Reduction | 2-Amino-3-chlorobenzoic acid | Platinum | google.com |

| 3-Chloro-2-nitrobenzoic acid | Reduction | 2-Amino-3-chlorobenzoic acid | NiCl₂·6H₂O | google.com |

Chemical Reactivity and Transformation Pathways of 2 Amino 3 Chloro 6 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a key functional handle for derivatization, allowing for the synthesis of esters, amides, and other related compounds.

Esterification Reactions

Esterification of 2-amino-3-chloro-6-nitrobenzoic acid is a common transformation used to protect the carboxyl group or modify the molecule's physical properties, such as solubility. This reaction is typically achieved through Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and excess alcohol is often used to drive the equilibrium toward the formation of the ester.

For example, reacting this compound with methanol (B129727) under acidic conditions yields methyl 2-amino-3-chloro-6-nitrobenzoate. This methyl ester can serve as an intermediate in more complex synthetic sequences.

| Reactant | Reagent(s) | Product |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 2-amino-3-chloro-6-nitrobenzoate |

| This compound | Ethanol (B145695), H₂SO₄ (cat.) | Ethyl 2-amino-3-chloro-6-nitrobenzoate |

Amidation Reactions

The conversion of the carboxylic acid to an amide introduces a nitrogen-containing functional group and is a key step in the synthesis of many biologically active molecules. The direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. A common method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-amino-3-chloro-6-nitrobenzoyl chloride can then readily react with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions.

| Reactant | Reagent(s) | Intermediate | Product |

| This compound | 1. SOCl₂2. Ammonia (B1221849) | 2-Amino-3-chloro-6-nitrobenzoyl chloride | 2-Amino-3-chloro-6-nitrobenzamide |

| This compound | 1. SOCl₂2. Diethylamine | 2-Amino-3-chloro-6-nitrobenzoyl chloride | N,N-Diethyl-2-amino-3-chloro-6-nitrobenzamide |

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from an aromatic ring is often a challenging reaction that requires harsh conditions. For this compound, this transformation would yield 2-chloro-5-nitroaniline. The reaction is typically performed at high temperatures, often in the presence of a copper catalyst in a high-boiling solvent like quinoline. The electronic nature of the substituents on the aromatic ring significantly influences the ease of decarboxylation. While there is limited specific research on the decarboxylation of this exact molecule, the general principles of aromatic decarboxylation would apply.

Reactions at the Amino Group

The primary amino group (-NH₂) is nucleophilic and serves as a site for acylation, sulfonylation, and diazotization reactions, enabling significant structural modifications.

Acylation and Sulfonylation

The amino group of this compound readily reacts with acylating and sulfonylating agents. Acylation, typically performed with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine, converts the amino group into an amide. This is often done to protect the amino group during subsequent reactions. For instance, reaction with acetyl chloride yields 2-acetamido-3-chloro-6-nitrobenzoic acid.

Sulfonylation is analogous to acylation and involves the reaction of the amino group with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base to form a sulfonamide.

| Reactant | Reagent(s) | Product |

| This compound | Acetyl chloride, Pyridine | 2-Acetamido-3-chloro-6-nitrobenzoic acid |

| This compound | Benzenesulfonyl chloride, Pyridine | 2-(Benzenesulfonamido)-3-chloro-6-nitrobenzoic acid |

Diazotization and Coupling Reactions

A cornerstone of aromatic amine chemistry, diazotization involves treating the amino group with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). This process converts the primary amino group into a diazonium salt (e.g., 2-carboxy-6-chloro-3-nitrobenzenediazonium chloride).

This diazonium salt is a highly valuable synthetic intermediate. It can undergo a variety of transformations, most notably azo coupling reactions. In these reactions, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling partner), such as a phenol (B47542) or an aniline (B41778), to form an azo compound, which is often intensely colored.

| Reactant | Reagent(s) | Intermediate | Coupling Partner | Product |

| This compound | NaNO₂, HCl (aq)0–5 °C | 2-Carboxy-6-chloro-3-nitrobenzenediazonium chloride | Phenol | 2-Amino-3-chloro-6-nitro-5-(4-hydroxyphenyl)azobenzoic acid |

| This compound | NaNO₂, HCl (aq)0–5 °C | 2-Carboxy-6-chloro-3-nitrobenzenediazonium chloride | Aniline | 2-Amino-3-chloro-6-nitro-5-(4-aminophenyl)azobenzoic acid |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound serves as a nucleophile and can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction, typically acid-catalyzed, results in the formation of an imine, commonly known as a Schiff base. The reaction proceeds through a two-step mechanism: the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to form the C=N double bond of the imine. wikipedia.org

The reaction is reversible and is generally driven to completion by the removal of water, for instance, through azeotropic distillation. wikipedia.org The reactivity of the amino group is modulated by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nature of the ortho-nitro group and the chlorine atom decreases the nucleophilicity of the amino group compared to aniline, potentially requiring more forcing conditions for the reaction to proceed efficiently.

A general representation of this condensation reaction is shown below:

Reaction of this compound with a generic aldehyde (R-CHO) or ketone (R-CO-R') to form the corresponding Schiff base.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde (RCHO) or Ketone (RCOR') | Schiff Base (Imine) | Condensation |

Reactions at the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, significantly expanding the synthetic utility of this compound.

Reduction to Amino, Hydroxylamino, or Azoxy Groups

The most common reaction of the nitro group is its reduction to a primary amino group. This transformation is fundamental in organic synthesis as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. A variety of reducing agents can accomplish this, with the choice of reagent often depending on the presence of other reducible functional groups. For halogenated nitroaromatics, care must be taken to select conditions that minimize hydrodehalogenation (the replacement of the halogen with hydrogen). google.com

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. This method is highly efficient but can sometimes lead to the loss of the chlorine substituent. The use of specific additives can sometimes suppress this side reaction. google.com

Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or zinc powder with ammonium chloride are also used for the chemoselective reduction of nitro groups, often preserving halogen substituents. organic-chemistry.org

Partial reduction of the nitro group can lead to other functionalities. For instance, using zinc dust in a neutral aqueous solution of ammonium chloride can selectively reduce the nitro group to a hydroxylamino group (-NHOH). Under different, often basic, reduction conditions (e.g., with sodium arsenite or glucose in alkaline solution), two molecules can couple to form azoxy derivatives.

The following table summarizes various reducing agents and their primary products when reacting with an aromatic nitro compound.

| Reagent(s) | Primary Product | Notes |

| H₂, Pd/C or PtO₂ | Amino (-NH₂) | Can cause hydrodehalogenation |

| Fe, HCl or Sn, HCl | Amino (-NH₂) | Classic, robust method |

| Zn, NH₄Cl (aq) | Hydroxylamino (-NHOH) | Mild, selective partial reduction |

| Na₂S₂O₄ | Amino (-NH₂) | Often preserves halogen groups |

| Hydrazine, Pd/C | Amino (-NH₂) | Transfer hydrogenation method |

Transformations in Heterocyclic Ring Formation

The reduction of the nitro group in this compound to an amino group yields 2,6-diamino-3-chlorobenzoic acid. This resulting ortho-phenylenediamine derivative is a valuable precursor for the synthesis of a wide range of fused heterocyclic systems. bohrium.com The two adjacent amino groups can react with various electrophiles containing two reactive centers to form new rings.

A prominent example is the synthesis of quinoxalines through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. nih.govsapub.org This reaction is a reliable method for constructing the pyrazine (B50134) ring fused to the existing benzene (B151609) ring. The resulting quinoxaline (B1680401) derivatives are important scaffolds in medicinal chemistry and materials science. nih.govnih.gov

Other heterocycles can also be synthesized:

Benzimidazoles: Reaction with aldehydes, followed by oxidation, or with carboxylic acids (or their derivatives) under dehydrating conditions.

Benzimidazolones: Reaction with phosgene, its equivalents (like N,N'-carbonyldiimidazole), or urea. nih.gov

Benzodiazepines: Condensation with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds can lead to the formation of seven-membered diazepine (B8756704) rings. rsc.org

Reactions Involving the Halogen (Chlorine) Substituent

The chlorine atom on the aromatic ring can be replaced through various substitution and coupling reactions, further demonstrating the compound's utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SₙAr). This is because the strong electron-withdrawing nitro group is positioned ortho to the chlorine atom. This positioning allows for the effective stabilization of the negative charge in the Meisenheimer complex intermediate that forms when a nucleophile attacks the carbon bearing the chlorine. wikipedia.orglibretexts.org The amino group, being electron-donating, has a deactivating effect, but the activation by the nitro group is dominant.

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A variety of nucleophiles can displace the chloride ion, including:

Alkoxides: Sodium methoxide (B1231860) (NaOCH₃) or ethoxide (NaOCH₂CH₃) can be used to introduce methoxy (B1213986) or ethoxy groups.

Amines: Primary or secondary amines can replace the chlorine to form N-substituted derivatives. For example, reaction with ammonia or an alcoholic solution of ammonia can replace the chlorine with an amino group, a reaction documented for the closely related 2-chloro-6-nitrobenzoic acid. google.com

Thiolates: Reagents like sodium thiomethoxide (NaSCH₃) can introduce thioether functionalities.

The following table provides examples of SₙAr reactions on an activated aryl chloride.

| Nucleophile | Reagent Example | Product Substituent |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) |

| Amine | Ammonia (NH₃) | Amino (-NH₂) |

| Thiolate | Sodium Thiomethoxide (NaSCH₃) | Methylthio (-SCH₃) |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chlorine substituent can participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction is a prominent example, involving the coupling of an aryl halide with an organoboron compound (like a boronic acid or its ester) in the presence of a palladium catalyst and a base. nih.gov

For this compound, a Suzuki-Miyaura reaction would replace the chlorine atom with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid. This allows for the construction of complex biaryl structures. While the presence of multiple functional groups can sometimes complicate catalysis, specific ligand and reaction condition optimization often allows for successful coupling. nih.govacs.org

A typical Suzuki-Miyaura reaction setup includes:

Palladium Catalyst: Such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand.

Base: An inorganic base like sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) is required.

Solvent: A mixture of an organic solvent (like dioxane, toluene (B28343), or DMF) and water is commonly used.

The general scheme for the Suzuki-Miyaura coupling is presented below:

Reaction of this compound with a generic boronic acid (R-B(OH)₂) to form a C-C coupled product.

Intramolecular Cyclization and Rearrangement Processes

The reactivity of this compound is significantly influenced by the presence of three distinct functional groups on the benzene ring: an amino group, a carboxylic acid moiety, and two electron-withdrawing substituents (a nitro group and a chlorine atom). This unique substitution pattern paves the way for a variety of intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems. The interplay between the nucleophilic amino group and the electrophilic carboxylic acid group, modulated by the electronic effects of the nitro and chloro substituents, governs the course of these transformations.

One of the most prominent intramolecular cyclization pathways for derivatives of this compound involves the formation of quinazolinones. This class of fused heterocycles is of significant interest due to their wide range of biological activities. The synthesis of quinazolinones from anthranilic acids is a well-established strategy in medicinal chemistry. The general approach entails the initial acylation of the amino group of the anthranilic acid, followed by a cyclization step.

For instance, the reaction of a substituted anthranilic acid with an acyl chloride leads to the formation of an N-acylanthranilic acid intermediate. Subsequent treatment of this intermediate with a dehydrating agent, such as acetic anhydride, promotes ring closure to yield a benzoxazinone (B8607429). These benzoxazinones are versatile intermediates that can be further reacted with primary amines to furnish a wide array of 2,3-disubstituted quinazolinones. This method has been successfully employed for the synthesis of various quinazolinone derivatives from 5-nitro-substituted anthranilic acids, highlighting its applicability to substrates bearing strong electron-withdrawing groups. researchgate.netnih.gov

The following table summarizes representative examples of intramolecular cyclization reactions of substituted anthranilic acids, which serve as models for the expected reactivity of this compound.

| Starting Material | Reagent(s) | Product(s) | Reaction Conditions | Yield (%) | Reference |

| 5-Nitroanthranilic acid | 4-Chlorobutyryl chloride | 2-(4-Chlorobutanamido)-5-nitrobenzoic acid | DMF | 77 | researchgate.net |

| 5-Nitroanthranilic acid | 3-Chloropropionyl chloride | 2-(3-Chloropropanamido)-5-nitrobenzoic acid | DMF | 70 | researchgate.net |

| Anthranilic acid | Butyryl chloride | N-Butyryl anthranilic acid | Nucleophilic substitution | - | nih.gov |

| N-Butyryl anthranilic acid | Acetic anhydride | 2-Propyl-4H-3,1-benzoxazin-4-one | Ring closure | - | nih.gov |

| 2-Propyl-4H-3,1-benzoxazin-4-one | Aniline | 2-Propyl-3-phenylquinazolin-4(3H)-one | Reflux in ethanol | - | nih.gov |

In addition to cyclization reactions, derivatives of this compound, particularly its amides, can undergo intramolecular rearrangement processes. A notable example is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. wikipedia.orgnih.gov This rearrangement typically involves an activated aromatic system and a nucleophile tethered by a connecting chain. In the context of N-aryl anthranilamides derived from this compound, the presence of the electron-withdrawing nitro group would activate the aromatic ring towards nucleophilic attack, potentially facilitating a Smiles rearrangement under appropriate basic conditions. wikipedia.orgresearchgate.net This could lead to the formation of substituted diarylamines, which are valuable synthons in organic chemistry.

Furthermore, other classical rearrangement reactions, such as the Curtius rearrangement, have been utilized in the synthesis of aminonitrobenzoic acids from related starting materials, indicating the potential for such transformations in the broader chemical space of this compound. google.com The Curtius rearrangement of an acyl azide (B81097) derived from a carboxylic acid provides a pathway to an amine with the loss of one carbon atom, a transformation that could be envisaged for derivatives of this compound.

The specific substitution pattern of this compound, with a nitro group ortho to the amino group and a chloro group meta to the carboxylic acid, will undoubtedly influence the regioselectivity and feasibility of these cyclization and rearrangement reactions. The steric hindrance from the ortho-nitro group and the electronic effects of both the nitro and chloro substituents will play a crucial role in determining the reaction outcomes and the stability of the resulting heterocyclic or rearranged products.

Derivatization Strategies and Functionalization of 2 Amino 3 Chloro 6 Nitrobenzoic Acid

Synthesis of Molecular Scaffolds and Heterocyclic Compounds

The structure of 2-Amino-3-chloro-6-nitrobenzoic acid, which is a substituted anthranilic acid, makes it a prime candidate for the synthesis of various fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

Quinazolinones are a class of heterocyclic compounds synthesized from anthranilic acid derivatives. A common and effective method for preparing 4(3H)-quinazolinones involves the acylation of the amino group of an anthranilic acid, followed by cyclocondensation with an amine source. nih.govresearchgate.net

The synthesis commences with the reaction of this compound with an acyl chloride or acid anhydride (B1165640) to form an N-acyl intermediate. This intermediate can then be cyclized. For instance, heating the N-acyl derivative with acetic anhydride can yield a benzoxazinone (B8607429) intermediate. nih.gov Subsequent reaction of this benzoxazinone with ammonia (B1221849), primary amines, or hydrazine (B178648) hydrate (B1144303) provides a modular route to a wide array of 2- and 3-substituted quinazolinone derivatives. nih.gov The substituents on the final quinazolinone ring are determined by the choice of acylating agent and the amine used in the cyclization step.

Table 1: Potential Quinazolinone Derivatives from this compound

| Reactant 1 (Acylating Agent) | Reactant 2 (Amine Source) | Resulting Quinazolinone Skeleton |

|---|---|---|

| Acetyl Chloride | Ammonia | 2-methyl-quinazolin-4(3H)-one derivative |

| Benzoyl Chloride | Hydrazine Hydrate | 3-amino-2-phenyl-quinazolin-4(3H)-one derivative |

The synthesis of indole (B1671886) derivatives from this compound is a more complex transformation that typically requires a multi-step approach. One plausible strategy involves a reductive cyclization pathway. This process often begins with a reaction that introduces a two-carbon unit adjacent to the amino group.

A general approach for synthesizing 2-aminoindoles involves the reaction of a 2-halonitrobenzene with a compound containing an active methylene (B1212753) group, such as a cyanoacetamide, followed by a reduction/cyclization step. nih.gov Adapting this concept, the carboxylic acid of this compound could first be converted to a different functional group to facilitate the necessary C-C bond formation, followed by reduction of the nitro group to initiate cyclization and form the indole ring. The introduction of an amino group at the C3 position of indoles can also be achieved through methods like nitration followed by reduction. mdpi.com

Benzodiazepines are seven-membered heterocyclic compounds. A primary synthetic route to the 1,4-benzodiazepine (B1214927) core involves the cyclization of 2-aminobenzophenones. wum.edu.pl Therefore, a key derivatization strategy for this compound would be its initial conversion into a 2-amino-3-chloro-6-nitrobenzophenone derivative.

This conversion could be achieved by first activating the carboxylic acid (e.g., converting it to an acid chloride) and then using it in a Friedel-Crafts acylation reaction with an aromatic substrate like benzene (B151609). The resulting 2-amino-3-chloro-6-nitrobenzophenone can then undergo cyclocondensation with reagents such as glycine (B1666218) or an aminoacetal to form the diazepine (B8756704) ring. semanticscholar.org The specific reagents used in the cyclization step would determine the substitution pattern on the final benzodiazepine (B76468) molecule.

The functional groups on this compound are adept at forming non-covalent interactions, particularly hydrogen bonds, which can drive the self-assembly of molecules into well-ordered supramolecular structures. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). The amino group provides two donor sites (N-H), while the nitro group offers two strong acceptor sites (O=N=O).

This array of donors and acceptors facilitates the formation of robust hydrogen-bonding networks. For example, carboxylic acids commonly form dimeric pairs through O-H···O=C interactions. In the crystal structure of the closely related 2-amino-3-nitrobenzoic acid, molecules are linked by intermolecular N-H···O and O-H···O hydrogen bonds, creating a three-dimensional network. researchgate.net It is expected that this compound would exhibit similar behavior, forming extended chains, sheets, or 3D architectures stabilized by a combination of hydrogen bonds, leading to the formation of polymeric or supramolecular materials.

Formation of Salts and Cocrystals

The presence of both an acidic carboxylic acid group and a basic amino group makes this compound an amphoteric molecule capable of forming both salts and cocrystals.

The formation of a salt versus a cocrystal is governed by the extent of proton transfer between the constituent molecules, which can often be predicted by the difference in their pKa values (ΔpKa). veranova.com

Salt Formation : When this compound is reacted with a compound having a significantly different pKa (typically ΔpKa > 3), a proton transfer is highly likely, resulting in salt formation. Reaction with a strong base (e.g., sodium hydroxide) will deprotonate the carboxylic acid to form a carboxylate salt. Conversely, reaction with a strong acid (e.g., hydrochloric acid) will protonate the amino group to form an ammonium (B1175870) salt.

Cocrystal Formation : When reacted with a coformer that has a similar pKa (typically ΔpKa < 0), a neutral hydrogen bond is favored over proton transfer, leading to the formation of a cocrystal. veranova.comnih.gov In this scenario, the molecules are held together in the crystal lattice by non-ionic interactions, such as the hydrogen bonds described in the formation of supramolecular structures. There exists a salt-cocrystal continuum where, for intermediate ΔpKa values, both forms may be possible, sometimes within the same crystal structure. rsc.orgresearchgate.net

Table 2: Predicted Interactions of this compound

| Co-reactant Type | Example Co-reactant | Predicted Interaction | Resulting Product |

|---|---|---|---|

| Strong Base | Sodium Hydroxide | Proton transfer from -COOH | Sodium 2-amino-3-chloro-6-nitrobenzoate (Salt) |

| Strong Acid | Hydrochloric Acid | Proton transfer to -NH2 | 2-carboxy-6-chloro-3-nitroanilinium chloride (Salt) |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetic Anhydride |

| Acetyl Chloride |

| Ammonia |

| Benzene |

| Benzoyl Chloride |

| Formic Acid |

| Glycine |

| Hydrazine Hydrate |

| Hydrochloric Acid |

| Isonicotinamide |

| Methylamine |

| Sodium Hydroxide |

| 2-amino-3-nitrobenzoic acid |

Role of Hydrogen Bonding in Crystal Engineering

The molecular structure of compounds like this compound, featuring amino, carboxyl, and nitro groups, provides a rich landscape for the formation of extensive hydrogen bonding networks. These interactions are pivotal in crystal engineering, dictating the supramolecular assembly and the final three-dimensional architecture of the solid state.

Furthermore, intermolecular hydrogen bonds play a dominant role in constructing the larger crystalline edifice. The amine group's hydrogens also engage in intermolecular interactions with the oxygen atoms of the nitro group from a neighboring molecule. nih.gov This specific interaction leads to the formation of a six-membered ring pattern, or synthon, denoted as {···HNH···ONO}₂. nih.gov In related amide derivatives, pairs of amide groups can also self-associate through a common eight-membered centrosymmetric {···HNCO}₂ synthon. nih.gov The collective effect of these hydrogen bonds is the formation of distinct layers within the crystal structure. nih.gov In the case of 2-amino-3-nitrobenzoic acid, which lacks the chloro substituent, molecules are linked by a combination of N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, creating a comprehensive three-dimensional network. researchgate.net

The table below details hydrogen bond interactions observed in a related crystal structure, illustrating the typical patterns that guide supramolecular assembly.

| Interaction Type | Donor Atom | Acceptor Atom | Description | Resulting Motif/Structure |

| Intramolecular | N-H (Amine) | O (Carbonyl) | Stabilizes molecular conformation. | S(6) ring motif |

| Intramolecular | N-H (Amine) | Cl | Further stabilizes conformation. | S(5) ring motif |

| Intermolecular | N-H (Amine) | O (Nitro) | Links adjacent molecules. | Six-membered {···HNH···ONO}₂ synthon |

| Intermolecular | N-H (Amide) | O (Amide) | Forms centrosymmetric dimers. | Eight-membered {···HNCO}₂ synthon |

| Intermolecular | O-H (Carboxyl) | O (Carboxyl) | Classic acid dimer formation. | Forms hydrogen-bonded ribbons. rsc.org |

Investigation of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The potential for this compound to participate in halogen bonding is rooted in its molecular structure. The presence of the electron-withdrawing nitro group can create a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the chlorine atom, making it susceptible to interacting with electron-rich atoms like oxygen or nitrogen.

While direct studies focusing exclusively on halogen bonding in this compound are not extensively detailed, the analysis of related structures provides insight. For instance, crystallographic studies of derivatives show the chlorine atom acting as an acceptor in intramolecular N-H···Cl hydrogen bonds. nih.gov This is distinct from a halogen bond where the chlorine would be the electron acceptor. However, the principles of crystal engineering suggest that in co-crystals or different polymorphic forms, this chlorine atom could potentially engage in Cl···O or Cl···N halogen bonds with suitable acceptor molecules, influencing the crystal packing in a manner complementary to the more dominant hydrogen bonds.

Development of Intermediate Compounds for Specialized Applications

The specific arrangement of reactive functional groups—amino, chloro, and nitro—on the benzoic acid framework makes this compound and its isomers valuable intermediates in the synthesis of a wide range of high-value chemicals. These compounds serve as foundational building blocks for products in agrochemicals, materials science, and dye chemistry. google.comgoogle.com

Precursors for Agrochemical Research

Substituted aminobenzoic acids are crucial scaffolds in the development of modern agrochemicals. Various isomers and related structures are key intermediates in the synthesis of potent herbicides and insecticides. chemimpex.com For example, the related compound 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate for a class of modern insecticides. patsnap.com The synthesis of 2-amino-6-nitrobenzoic acid is also noted for its importance as an intermediate for agricultural chemicals. google.comgoogle.com The functional groups on the aromatic ring allow for further chemical modifications to produce a final active ingredient with specific biological activities, such as targeting essential enzymes in pests or weeds.

Precursors for Materials Science Applications (e.g., MOF Ligands, OLED Materials)

The utility of this compound extends to materials science. The compound possesses the necessary functionalities to act as a ligand for the construction of Metal-Organic Frameworks (MOFs). The carboxylic acid group can coordinate with metal ions, while the amino group provides an additional site for coordination or for post-synthesis modification of the MOF's pores. The aromatic ring itself forms the "strut" of the framework.

Furthermore, related aminonitrobenzoic acids are recognized as intermediates for synthesizing various "functionality materials". google.com The inherent electronic properties of the nitro- and chloro-substituted aromatic ring suggest potential as a building block for organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the ring system can be exploited to create materials with specific charge-transport properties.

Precursors for Pigment and Dye Chemistry

The chromophoric nature of the nitroaniline substructure makes this class of compounds important for the synthesis of dyes and pigments. chemimpex.com Related compounds like 2-Amino-6-chloro-4-nitrophenol derivatives are used directly in hair dyeing formulations to produce intense red tones. google.com More complex applications involve using these molecules as intermediates for reactive dyes. For instance, 2-amino-3-nitrobenzoic acid is a valuable precursor for preparing 2,3-dichloroquinoxaline, which serves as a "reactive hook" that allows a dye molecule to covalently bond to fabrics like cotton. google.com The amino group can be diazotized and coupled to form a wide range of azo dyes, with the chloro and nitro substituents modulating the final color and properties such as lightfastness.

The table below summarizes the role of this chemical family as precursors in various applications.

| Application Area | Role of Compound | Example of Use or Related Compound |

| Agrochemicals | Key Intermediate | Synthesis of insecticides and herbicides. chemimpex.compatsnap.com |

| Materials Science | Organic Ligand / Building Block | Potential for creating Metal-Organic Frameworks (MOFs) and organic electronic materials. google.com |

| Pigment & Dye Chemistry | Chromophore Precursor | Intermediate for reactive dyes and azo dyes; related nitrophenols used in hair colorants. google.comgoogle.com |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Amino 3 Chloro 6 Nitrobenzoic Acid

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For 2-Amino-3-chloro-6-nitrobenzoic Acid (C₇H₅ClN₂O₄), HRMS would be employed to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₇H₅ClN₂O₄ |

| Calculated Monoisotopic Mass | 215.9860 Da |

| Measured Mass | Data not available |

| Mass Error | Data not available |

| Ionization Mode | ESI- or ESI+ |

This table is illustrative; specific measured data for the compound is not available.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is used to identify and quantify compounds within a mixture. In the analysis of this compound, an LC-MS method would be developed to separate the compound from any impurities or other components in a sample. The mass spectrometer would then confirm the identity of the eluting compound by its mass-to-charge ratio. This technique is crucial for metabolite identification, stability studies, and purity assessment. Specific retention times and mass fragmentation data for this compound are not documented in the available literature.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Elucidation

Table 2: Illustrative Crystallographic Data Parameters from SC-XRD

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Volume (V) | Volume of the unit cell |

| Molecules per Unit Cell (Z) | Number of molecules in one unit cell |

| Calculated Density (ρ) | Density of the crystal |

No experimental crystallographic data has been published for this compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray Diffraction is used to analyze the crystalline nature of a bulk sample. The technique provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. For this compound, PXRD would be used to confirm the phase purity of a synthesized batch, identify different polymorphic forms, and monitor crystalline transformations. The pattern consists of a plot of diffracted X-ray intensity versus the diffraction angle (2θ). A reference PXRD pattern, typically simulated from single-crystal data, is required for comparison, but neither is available in the literature.

Chromatographic Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for separating, identifying, and quantifying components in a mixture. An HPLC method for this compound would be developed to assess its purity. This involves selecting an appropriate stationary phase (column), mobile phase (solvents), and detector (typically UV-Vis). The compound would exhibit a characteristic retention time under specific chromatographic conditions. By integrating the area of the corresponding peak, its concentration and purity can be determined. While commercial vendors suggest that HPLC data exists, specific method parameters and results are not publicly documented.

Table 3: Typical Parameters for an HPLC Purity Assay

| Parameter | Example Value |

|---|---|

| Column | e.g., C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | e.g., Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | e.g., 1.0 mL/min |

| Detection Wavelength | e.g., 254 nm |

| Retention Time (RT) | Data not available |

| Purity (%) | Data not available |

This table represents typical parameters; a validated method for this compound is not described in available literature.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, the direct analysis of this compound by Gas Chromatography is challenging due to its molecular structure. The presence of both a carboxylic acid and an amino group imparts high polarity and low volatility to the molecule, making it unsuitable for direct injection into a GC system. These polar functional groups can lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape, tailing, and potential thermal decomposition in the heated injector.

To overcome these limitations, a crucial sample preparation step known as derivatization is employed. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. For a molecule like this compound, with multiple active hydrogens, a simultaneous derivatization of both the carboxylic acid and amino functional groups is the preferred approach.

Detailed Research Findings

One highly effective approach is the use of alkyl chloroformates, such as methyl chloroformate (MCF), which can derivatize both the amino and carboxylic acid groups in a single step. nih.govnih.gov This reaction, typically carried out in an aqueous medium, converts the carboxylic acid to its methyl ester and the amino group to a methyl carbamate. The resulting derivative is significantly less polar and more volatile.

An alternative, two-step derivatization is also common. This involves an initial esterification of the carboxylic acid, for example, by heating with methanol (B129727) in the presence of an acid catalyst like BF3 or HCl. This is then followed by the acylation of the amino group using a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netresearchgate.net

Following derivatization, the resulting compound, for instance, the methyl 2-(N-trifluoroacetylamino)-3-chloro-6-nitrobenzoate, can be effectively analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a mass spectrometer as a detector is particularly advantageous as it provides not only quantitative data but also structural information, aiding in the unequivocal identification of the analyte based on its mass spectrum.

The chromatographic separation would typically be performed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS or equivalent). nih.gov The temperature program would be optimized to ensure good separation from any by-products of the derivatization reaction and other potential impurities.

Below is a hypothetical, yet representative, data table outlining the likely parameters for a GC-MS analysis of derivatized this compound.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Description |

|---|---|

| Derivatization Agent | Methyl Chloroformate (MCF) |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 70 °C (hold for 1 min), ramp to 170 °C at 10 °C/min, then ramp to 280 °C at 30 °C/min (hold for 5 min) omicsonline.org |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-500 amu |

The research findings indicate that the choice of derivatization reagent and the optimization of the GC conditions are critical for the successful analysis of complex molecules like this compound. The stability of the formed derivatives is also a key factor, with alkyl chloroformate derivatives often showing good stability and reproducibility. nih.gov The detailed fragmentation pattern obtained from the mass spectrometer would be essential for confirming the identity of the derivatized compound, with characteristic ions resulting from the loss of the ester and acyl groups.

Theoretical and Computational Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific theoretical and computational studies focusing solely on this compound are not publicly available. Detailed quantum chemical calculations, including Density Functional Theory (DFT) for electronic structure, Hartree-Fock (HF) methods, and specific basis set optimizations, have not been published for this particular compound.

Similarly, molecular orbital analyses, such as the energetics of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and applications of Frontier Molecular Orbital (FMO) theory, are not documented in the available research for this compound.

While computational studies have been conducted on structurally related molecules—such as 2-amino-3-nitrobenzoic acid and 2-amino-3-chlorobenzoic acid—extrapolating this data would not adhere to the specific requirements for an analysis of this compound. The unique electronic and steric effects of the combined chloro and nitro substituents at the 3- and 6- positions, respectively, necessitate a dedicated computational study to accurately determine its properties.

Therefore, the content for the requested sections cannot be generated at this time due to the absence of specific research findings for this compound.

Based on a comprehensive review of available scientific literature, there is currently no specific research focused on the detailed theoretical and computational investigations of this compound as required by the provided outline. The necessary data for Molecular Electrostatic Potential (MEP) surfaces, Mulliken and Natural Population Analysis (NPA), Noncovalent Interaction (NCI) analysis, simulated vibrational spectra (IR and Raman), and calculated NMR chemical shifts for this particular compound are not present in the accessible research literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while strictly adhering to the specified structure and content. Attempting to create this content would require fabricating data and research findings, which would compromise the integrity and factual basis of the article.

Theoretical and Computational Investigations of 2 Amino 3 Chloro 6 Nitrobenzoic Acid

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules in solution and other condensed phases. By simulating the movement of atoms and molecules over time, MD can provide detailed insights into intermolecular interactions, solvation effects, and the formation of aggregates. For a molecule like 2-amino-3-chloro-6-nitrobenzoic acid, MD simulations would be particularly relevant for understanding its self-association behavior in different solvents, which is a critical factor in processes like crystallization and formulation.

Research on other substituted benzoic acids has demonstrated the utility of MD simulations in this area. For instance, studies on 2-chloro-4-nitrobenzoic acid have used MD simulations to explore its self-association in a variety of solvents. nih.govresearchgate.net These simulations, often employing force fields like the General Amber Force Field (GAFF), can predict the formation of hydrogen-bonded dimers and other associates. nih.gov The simulations can also reveal the role of the solvent in either promoting or inhibiting these interactions. For example, in apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, whereas in polar, hydrogen-bond accepting solvents, the formation of these dimers is often inhibited in favor of interactions with the solvent molecules. nih.govresearchgate.net

In the case of this compound, MD simulations could be used to predict how the amino, chloro, and nitro substituents influence its aggregation behavior. The simulations would involve placing a number of the acid molecules in a simulation box with a chosen solvent and observing their interactions over time. Key parameters that can be extracted from these simulations include the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and the extent of hydrogen bonding and π-π stacking interactions.

Table 1: Illustrative Data from MD Simulations of a Substituted Benzoic Acid Analog

| Parameter | Value/Observation |

| Simulation Software | Gromacs |

| Force Field | General Amber Force Field (GAFF) |

| Solvent | Toluene (B28343) (apolar) |

| Observation | Formation of stable hydrogen-bonded dimers |

| Solvent | Dimethyl Sulfoxide (polar) |

| Observation | Inhibition of dimer formation; strong solute-solvent interactions |

This table is an illustrative example based on typical findings for substituted benzoic acids and does not represent actual data for this compound.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling, particularly using Density Functional Theory (DFT), is an essential tool for elucidating the mechanisms and kinetics of chemical reactions. For this compound, this approach can be applied to understand its reactivity in various chemical transformations, such as nucleophilic aromatic substitution, esterification, or amide bond formation.

DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates. mdpi.comnih.gov This allows for the determination of activation energies, which are crucial for predicting reaction rates. For example, in the case of a nucleophilic aromatic substitution reaction involving this compound, DFT could be used to model the attack of a nucleophile on the aromatic ring, the formation of the Meisenheimer complex (a key intermediate), and the subsequent departure of a leaving group. researchgate.net

Studies on related nitroaromatic compounds have successfully used DFT to investigate the mechanisms of such reactions. researchgate.netnih.gov These studies have shown that the presence and position of electron-withdrawing groups, like the nitro group, significantly influence the electrophilicity of the aromatic ring and, consequently, the reaction's feasibility and rate. mdpi.com For this compound, computational modeling could predict which of the substituents (e.g., the chloro group) is the more likely leaving group in a nucleophilic substitution reaction and how the amino and nitro groups affect the reaction's energetics.

Kinetic parameters, such as rate constants, can be estimated from the calculated activation energies using transition state theory. acs.org Computational studies on the alkylation of substituted benzoic acids have demonstrated the ability to predict reaction kinetics with good accuracy. acs.org These models can also explore the influence of different solvents on the reaction rates by incorporating implicit or explicit solvent models in the calculations.

Table 2: Example of Calculated Activation Energies for a Reaction Step in an Analogous System

| Reaction Step | Method/Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack on a nitroaromatic ring | B3LYP/6-311G(d,p) | PCM (Toluene) | 15.2 |

| Leaving group departure | B3LYP/6-311G(d,p) | PCM (Toluene) | 5.8 |

This table is a hypothetical example illustrating the type of data obtained from DFT calculations on reaction mechanisms and does not represent actual data for this compound.

Docking Studies for Molecular Interaction Analysis in non-biological contexts

Molecular docking is a computational technique primarily used in drug discovery to predict the binding orientation of a small molecule to a biological target. However, its application is not limited to biological systems. In a non-biological context, docking can be used to study the interaction of molecules with various materials, such as metal surfaces, nanoparticles, polymers, and catalysts. nih.govresearchgate.net This can provide insights into adsorption phenomena, surface reactivity, and the design of new materials.

For this compound, docking studies could be employed to investigate its adsorption on a catalyst surface, which is relevant for understanding its role in heterogeneous catalysis. For instance, one could model the interaction of the molecule with a metal surface like palladium or nickel to understand the preferred binding mode and the nature of the interactions (e.g., through the carboxylate group, the amino group, or the aromatic ring). nih.gov

The methodology for non-biological docking involves defining a "receptor," which in this case would be the surface or material of interest, and a "ligand," which would be the this compound molecule. The docking algorithm then explores different conformations and orientations of the ligand on the receptor surface to find the most energetically favorable binding pose. The scoring functions used in these simulations estimate the binding affinity, often in terms of a binding energy. researchgate.net